2-Amino-5-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Amino-5-(trifluoromethyl)pyridine-3-methanol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-methanol typically involves multi-step organic reactions One common method starts with the nitration of 2-chloro-5-(trifluoromethyl)pyridine, followed by reduction to introduce the amino group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the employment of catalysts to enhance reaction rates. The scalability of these methods ensures the compound can be produced in large quantities for commercial use.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium hydride or other strong bases.
Major Products: The major products of these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-Amino-5-(trifluoromethyl)pyridine-3-methanol exerts its effects is largely dependent on its interaction with biological targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a hydroxyl group.
2-Amino-5-(trifluoromethyl)pyridine: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness: 2-Amino-5-(trifluoromethyl)pyridine-3-methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
[2-amino-5-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFKZSJMUQYOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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